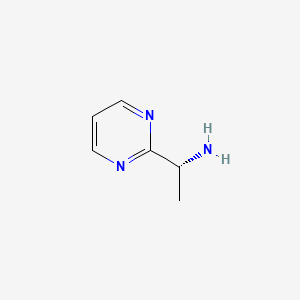

(1R)-1-(pyrimidin-2-yl)ethan-1-amine

Description

(1R)-1-(Pyrimidin-2-yl)ethan-1-amine is a chiral amine featuring a pyrimidine ring substituted at the 2-position with an ethylamine group in the R-configuration. Its hydrochloride salt (CAS 2387560-79-2) has a molecular formula of C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol . This compound is structurally characterized by the pyrimidine heterocycle, a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, which confers distinct electronic properties and hydrogen-bonding capabilities. The stereogenic center at the ethylamine moiety makes it a valuable chiral building block in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. Suppliers such as ChemBK and Combi-Blocks offer this compound with purities ≥95% .

Properties

IUPAC Name |

(1R)-1-pyrimidin-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDKCZQAZOFJX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrimidin-2-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and chiral amines.

Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Solvents: Typical solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce dihydropyrimidines.

Scientific Research Applications

(1R)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Table 1: Key Pyrimidinyl Ethylamine Derivatives

Key Observations :

Substituent Position on Pyrimidine: The position of the pyrimidine substituent significantly impacts electronic properties. Substitution at the 4- or 5-positions (e.g., difluoromethyl or trifluoromethyl groups) introduces steric and electronic effects, altering solubility and reactivity. For example, the trifluoromethyl derivative (CAS 1260670-90-3) has a higher molecular weight (191.15 g/mol) and predicted boiling point (195.5°C) compared to the parent compound .

Chirality :

- The R-enantiomer (target compound) is often preferred in drug development for stereospecific interactions, whereas racemic mixtures (e.g., CAS 1616809-52-9) may require resolution steps for pharmaceutical applications .

Halogenated Derivatives :

- Difluoromethyl and trifluoromethyl groups enhance lipophilicity and metabolic stability. The difluoromethyl analog (CAS 2344677-43-4) has a molecular weight of 209.60 g/mol, making it heavier than the parent compound .

Heterocyclic Ethylamine Analogs

Table 2: Ethylamine Derivatives with Alternative Heterocycles

Key Observations :

Thiophene vs. This alters applications in material science versus medicinal chemistry .

Pyridine Analogs :

- Pyridine-based ethylamines (e.g., (S)-1-pyridin-2-yl-ethylamine) lack the dual nitrogen atoms of pyrimidine, resulting in weaker electronic effects and different pharmacological profiles .

Biological Activity

(1R)-1-(pyrimidin-2-yl)ethan-1-amine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include a pyrimidine ring and an amine group, suggesting that it may interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C7H9N3, with a molecular weight of approximately 135.17 g/mol. Its structure can be represented using SMILES notation as CC(N)C1=NC=CN=C1.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and modulation of cellular pathways. Here are some key findings:

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of kynurenine 3-monooxygenase (KMO), which plays a crucial role in the metabolism of tryptophan . The inhibition of KMO can have implications for neurodegenerative diseases and cancer therapy.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against certain cancer cell lines. The compound's ability to inhibit cell growth has been linked to its interaction with specific receptors involved in cellular signaling pathways .

Case Studies

Several case studies highlight the biological relevance of this compound:

- KMO Inhibition Study : A study focused on the development of KMO inhibitors found that derivatives of this compound demonstrated significant enzyme inhibition with IC50 values in the nanomolar range. This suggests a strong binding affinity and potential therapeutic applications in treating conditions related to kynurenine pathway dysregulation .

- Cellular Potency Evaluation : Another investigation assessed the cellular potency of various pyrimidine derivatives, including this compound. Results indicated enhanced cell viability and reduced proliferation rates in treated cancer cell lines compared to controls, emphasizing the compound's potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2-position | Methyl group | Increased KMO inhibition |

| 5-position | Chlorine substitution | Enhanced antiproliferative activity |

| 4-position | Hydroxyl group | Improved solubility |

The modifications at specific positions on the pyrimidine ring can significantly influence the compound's binding affinity and overall biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.